molecular formula C10H13NO B6153149 [1-(3-aminophenyl)cyclopropyl]methanol CAS No. 1368628-73-2

[1-(3-aminophenyl)cyclopropyl]methanol

Cat. No.: B6153149
CAS No.: 1368628-73-2
M. Wt: 163.2
InChI Key:
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Description

[1-(3-aminophenyl)cyclopropyl]methanol: . This compound is characterized by the presence of a cyclopropyl ring attached to a phenyl group with an amino substituent at the meta position and a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-aminophenyl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method includes the reaction of 3-nitrobenzyl chloride with cyclopropylmagnesium bromide to form the cyclopropyl derivative, which is then reduced to the corresponding amine using hydrogenation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(3-aminophenyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The nitro group in the precursor can be reduced to an amino group using hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of cyclopropyl ketones or aldehydes.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of various substituted cyclopropyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(3-aminophenyl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its cyclopropyl ring can interact with enzymes and receptors, making it a candidate for drug development.

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is being explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the production of high-performance materials.

Mechanism of Action

The mechanism of action of [1-(3-aminophenyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The cyclopropyl ring can fit into the active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

    [1-(4-aminophenyl)cyclopropyl]methanol: Similar structure but with the amino group at the para position.

    [1-(2-aminophenyl)cyclopropyl]methanol: Similar structure but with the amino group at the ortho position.

Uniqueness: The meta position of the amino group in [1-(3-aminophenyl)cyclopropyl]methanol provides unique steric and electronic properties, making it distinct from its ortho and para counterparts. This uniqueness can result in different reactivity and interactions with biological targets .

Properties

CAS No.

1368628-73-2

Molecular Formula

C10H13NO

Molecular Weight

163.2

Purity

95

Origin of Product

United States

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